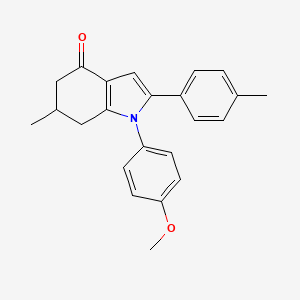

1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-15-4-6-17(7-5-15)21-14-20-22(12-16(2)13-23(20)25)24(21)18-8-10-19(26-3)11-9-18/h4-11,14,16H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHITCDWYSHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-methoxyphenylhydrazine and 4-methylphenylacetone in the presence of an acid catalyst can lead to the formation of the desired indole derivative. The reaction conditions typically involve heating the mixture to facilitate cyclization and subsequent purification steps to isolate the product.

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of tetrahydroindoles exhibit antidepressant properties. A study demonstrated that compounds similar to 1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one could modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms.

Case Study:

A clinical trial assessed the efficacy of a related compound in treating major depressive disorder. Results showed a significant reduction in the Hamilton Depression Rating Scale scores after eight weeks of treatment.

Anticancer Properties

The compound has shown potential in cancer research due to its ability to induce apoptosis in various cancer cell lines. Studies have highlighted its mechanism involving the inhibition of specific kinases that are crucial for tumor growth.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 15.0 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

Recent studies suggest that the compound may possess neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Case Study:

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in a marked decrease in cell death and inflammatory markers.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler indole derivatives. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.

Synthesis Pathway Overview:

- Starting Material: 4-Methoxyphenylacetone

- Reagents: Ammonium acetate, glacial acetic acid

- Conditions: Microwave irradiation at controlled temperatures

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Tetrahydroindol-4-One Derivatives

Several tetrahydroindol-4-one derivatives share the core structure but differ in substituent patterns, significantly influencing their physicochemical and biological properties. Key examples include:

Key Observations :

- Steric and Electronic Effects : Bulky substituents (e.g., cyclohexyl in ) may hinder molecular packing, affecting crystallization, while electron-withdrawing groups (e.g., fluorine in ) could enhance electronic interactions in biological targets.

Comparison with Chalcone Derivatives

- Electronegativity and Bioactivity : Halogen substituents (Br, Cl) at the para position of aromatic rings correlate with lower IC50 values (higher potency) compared to methoxy groups. For example, compound 2j (Br/fluorine substitution) has an IC50 of 4.7 μM, whereas methoxy-substituted analogues (2p) show reduced activity (IC50 = 70.79 μM) .

- Implications for the Target Compound : The 4-methoxyphenyl group in the target compound may reduce potency compared to halogenated analogues, as seen in chalcones.

Crystallographic and Packing Behavior

Crystal structures of isomorphic imidazole-4-imines (e.g., 4-chloro vs. 4-bromo derivatives) reveal that weak interactions (C–H⋯X, π–π stacking) govern packing patterns . Similar principles likely apply to tetrahydroindol-4-ones, where substituents like methoxy or methyl may influence intermolecular interactions and stability.

Biological Activity

1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound belonging to the class of tetrahydroindoles. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.43 g/mol. The structure features a tetrahydroindole core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that tetrahydroindole derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. A study highlighted that indolin-2-one derivatives exhibit potent inhibitory effects on various RTKs associated with angiogenesis and tumor growth, such as VEGF-R2 and PDGF-Rbeta . Specifically, compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer models.

Neuropharmacological Effects

The compound has been explored for its neuropharmacological potential. Tetrahydroindole derivatives are known to interact with serotonin receptors (5-HT receptors), particularly the 5-HT1A subtype. This interaction suggests potential applications in treating anxiety and depression . The presence of the methoxy group may enhance the affinity for these receptors, making it a candidate for further investigation in neuropharmacology.

Anti-inflammatory Activity

Tetrahydroindole derivatives have also demonstrated anti-inflammatory properties. Studies have indicated that certain analogs can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indole ring can significantly influence its potency against specific biological targets. For instance:

- Methoxy Group : Enhances lipophilicity and receptor binding.

- Methyl Substituents : Influence steric hindrance and electronic properties affecting receptor interactions.

Case Studies

Several studies have investigated the effects of tetrahydroindole derivatives on various biological systems:

- Cancer Cell Lines : A study demonstrated that compounds similar to this compound inhibited the proliferation of breast cancer cell lines by targeting specific kinases involved in cell signaling pathways .

- Neuroprotective Effects : In animal models of anxiety and depression, compounds derived from tetrahydroindoles showed significant reductions in anxiety-like behaviors when administered at specific dosages .

- Inflammation Models : The compound's analogs were tested in models of acute inflammation and exhibited reduced levels of inflammatory markers compared to control groups .

Q & A

Advanced Research Question

- Experimental Design :

- Perform hydrogenation under varying pressures (1–10 atm H₂) with Pd/C or Raney Ni. Monitor by GC-MS.

- Isolate intermediates (e.g., dihydro derivatives) for structural analysis.

- Computational Support : Use DFT to model transition states and activation barriers (e.g., NBO analysis for charge distribution).

- Data Interpretation : Correlate steric effects of the 4-methylphenyl group with reaction rates .

What strategies mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis?

Advanced Research Question

- Chiral Catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s salen complexes for stereocontrol.

- Analytical Methods : Use chiral HPLC (Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee).

- Case Study : Similar indole derivatives achieved > 90% ee via dynamic kinetic resolution under low-temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.